molecular formula C13H17N5O2 B8122101 4-azido-N-(2-morpholin-4-ylethyl)benzamide

4-azido-N-(2-morpholin-4-ylethyl)benzamide

Cat. No.: B8122101
M. Wt: 275.31 g/mol
InChI Key: VNLOENKCRYPBKM-UHFFFAOYSA-N
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Description

4-azido-N-(2-morpholin-4-ylethyl)benzamide is a chemical compound that features an azido group attached to a benzamide structure, with a morpholine ring linked via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-N-(2-morpholin-4-ylethyl)benzamide typically involves multiple steps. One common route starts with the preparation of the intermediate 4-amino-N-(2-morpholin-4-ylethyl)benzamide. This intermediate is then subjected to azidation using sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-azido-N-(2-morpholin-4-ylethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for azidation reactions.

    Hydrogen Gas (H₂) and Palladium Catalyst: Employed in reduction reactions.

    Copper(I) Catalysts: Often used in cycloaddition reactions to facilitate the formation of triazoles.

Major Products Formed

    Amines: Formed through reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

4-azido-N-(2-morpholin-4-ylethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, particularly in the development of pharmaceuticals.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-azido-N-(2-morpholin-4-ylethyl)benzamide depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The azido group can be converted to an amine, which can then interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(2-morpholin-4-ylethyl)benzamide: An intermediate in the synthesis of 4-azido-N-(2-morpholin-4-ylethyl)benzamide.

    N-(2-morpholin-4-ylethyl)benzamide: Lacks the azido group but shares the benzamide and morpholine structures.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with its analogs. This makes it a valuable compound for applications requiring azide chemistry, such as click chemistry and the synthesis of complex molecules.

Properties

IUPAC Name

4-azido-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c14-17-16-12-3-1-11(2-4-12)13(19)15-5-6-18-7-9-20-10-8-18/h1-4H,5-10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLOENKCRYPBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Azidobenzoic acid (846 mg, 5.08 mmol), HOBt (416 mg, 3.05 mmol, 0.6 eq.) and N-(2-aminoethyl)morpholine (0.716 ml, 5.34 mmol, 1.05 eq.) were dissolved in acetonitrile (9 ml) and DMF (3 ml), WSC (1.19 g, 6.10 mmol, 1.2 eq.) was added, and the mixture was stirred at room temperature for 2 hr. The reaction mixture was concentrated, dissolved in ethyl acetate (40 ml), and washed with 5% aqueous sodium carbonate solution and saturated brine. The aqueous layers were each extracted with ethyl acetate (30 ml). The organic layers were combined, dried over anhydrous sodium sulfate, and concentrated at 30° C. or below to give the title compound as a pale-yellow solid.
Quantity
846 mg
Type
reactant
Reaction Step One
Name
Quantity
416 mg
Type
reactant
Reaction Step One
Quantity
0.716 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
1.19 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

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